Phenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a nicotinamide moiety, and a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the nicotinamide moiety. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Nicotinamide Moiety: This step involves the coupling of the nicotinamide group with the piperidine ring, often using reagents such as coupling agents and catalysts.
Esterification: The final step involves the esterification of the compound with phenyl chloroformate to form the phenyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl esters.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting nicotinamide-related pathways.
Biological Studies: The compound can be used to study the effects of nicotinamide derivatives on cellular processes.
Industrial Applications: It may find use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Phenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinamide moiety is known to interact with enzymes involved in redox reactions, potentially affecting cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate: shares similarities with other nicotinamide derivatives and piperidine-containing compounds.
Nicotinamide Adenine Dinucleotide (NAD): A key coenzyme in redox reactions.
Piperidine Derivatives: Commonly used in pharmaceuticals for their biological activity.
Uniqueness
The unique combination of the piperidine ring, nicotinamide moiety, and phenyl ester group in this compound provides it with distinct chemical properties and potential biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
phenyl 4-[[(2-methylsulfanylpyridine-3-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-27-19-17(8-5-11-21-19)18(24)22-14-15-9-12-23(13-10-15)20(25)26-16-6-3-2-4-7-16/h2-8,11,15H,9-10,12-14H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFCBFGIGMETRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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